3'-Epi Empagliflozin

Description

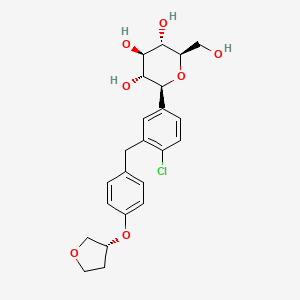

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWASQILIWPZMG-VUOLKEHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701113221 | |

| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701113221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864070-43-9 | |

| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864070-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-epi Empagliflozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701113221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-EPI EMPAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU69F6Q4ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3'-Epi Empagliflozin chemical structure and properties

An In-Depth Technical Guide to 3'-Epi Empagliflozin: Structure, Synthesis, and Analytical Control

Section 1: Introduction and Significance

Empagliflozin is a highly potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2] Its approval for the treatment of type 2 diabetes mellitus marked a significant advancement, offering a mechanism of action independent of insulin pathways.[3] Beyond glycemic control, Empagliflozin has demonstrated remarkable cardiovascular and renal protective benefits.[3]

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of an Active Pharmaceutical Ingredient (API) is paramount. The identification and control of impurities are mandated by global regulatory bodies, with guidelines established by the International Conference on Harmonisation (ICH).[4][5] Impurities can arise from various sources, including starting materials, intermediates, degradation products, or unintended side reactions during synthesis.[6]

This technical guide focuses on This compound , a critical stereoisomeric process-related impurity of Empagliflozin.[1][6] As an epimer, it shares the same molecular formula and connectivity as Empagliflozin but differs in the three-dimensional arrangement at a single chiral center. This subtle structural difference can have profound implications for pharmacological activity and safety. Understanding the chemical properties, formation, and analytical control of this compound is essential for researchers, quality control analysts, and drug development professionals involved in the lifecycle of Empagliflozin.

Section 2: Chemical Identity and Structural Elucidation

The defining characteristic of this compound is the inversion of stereochemistry at the 3-position of the tetrahydrofuran ring compared to the parent drug, Empagliflozin.

Identification and Nomenclature

The key identifiers for this compound are summarized in the table below.

| Property | Value | References |

| Chemical Name | (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-(((R )-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [1] |

| Common Synonyms | 3-Epi Empagliflozin (R-Isomer), Empagliflozin R-Isomer, Empagliflozin Impurity C | [1] |

| CAS Number | 864070-43-9 | [1] |

| Molecular Formula | C₂₃H₂₇ClO₇ | [1] |

| Molecular Weight | 450.91 g/mol | [1] |

Structural Comparison

The stereochemical difference between Empagliflozin and its 3'-epimer is crucial. Empagliflozin contains the (S)-configured tetrahydrofuran-3-yl ether, whereas the impurity contains the (R)-configured ether. This is visually represented in the diagram below.

This single inversion at the C3' position of the tetrahydrofuran moiety is the sole structural difference, yet it necessitates distinct analytical methods for separation and has potential pharmacological consequences.

Section 3: Physicochemical Properties and Handling

As a reference standard, the physical and chemical integrity of this compound is critical for its use in quantitative analysis.

| Property | Value / Condition | References |

| Appearance | White to Off-White Solid (presumed) | [7] |

| Purity | Typically >95% (by HPLC) | [8] |

| Storage Conditions | Long-term: -20°C; Short-term: 2-8°C (Refrigerator) | [1] |

| Shipping Temperature | Ambient | [1] |

Expert Insight: The specified low-temperature storage conditions are crucial for preventing degradation and maintaining the stability of the reference material over time.[1] For use, the material should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which could affect weighing accuracy.

Section 4: Origin and Synthesis

This compound is classified as a process-related impurity, meaning it is typically formed during the synthesis of the Empagliflozin API.[5][6] Its origin is almost certainly linked to the enantiomeric purity of the starting materials.

Postulated Synthetic Pathway

The synthesis of Empagliflozin involves coupling a protected glucopyranose derivative with an aglycone moiety. The aglycone itself is built using a chiral tetrahydrofuran building block. The formation of this compound likely occurs if the (S)-3-hydroxytetrahydrofuran starting material is contaminated with its (R)-enantiomer.

Causality: The presence of the (R)-enantiomer in the starting materials directly leads to the formation of the undesired epimeric impurity. Therefore, stringent control of the stereochemical purity of raw materials is the most effective way to minimize the level of this compound in the final API.

Section 5: Analytical Characterization and Control

The structural similarity between Empagliflozin and its 3'-epimer presents an analytical challenge. Chromatographic methods must be specifically developed and validated to ensure they can resolve and accurately quantify this impurity.

Characterization of the Reference Standard

Suppliers of the this compound reference standard provide a comprehensive Certificate of Analysis (CoA) that includes data from several analytical techniques to confirm its structure and purity:

-

¹H and ¹³C NMR: To confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

HPLC: To determine purity.

Recommended Analytical Protocol: Stability-Indicating HPLC

To ensure the quality of Empagliflozin, a validated, stability-indicating HPLC or UPLC method is required.[4] Such a method must be able to separate the main API from all known impurities and any potential degradation products.[9] The following protocol is a representative example synthesized from published methods.[4][10]

Objective: To resolve and quantify this compound in an Empagliflozin drug substance.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Inertsil C8 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 55°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Methodology Workflow:

Self-Validating System: This protocol represents a self-validating system because it begins with a system suitability test (SST). The resolution check ensures that the chromatographic system is performing adequately to separate the analyte of interest from the main component before any sample quantification is performed. This adherence to SST as per ICH guidelines ensures the trustworthiness and reliability of the results.[9][11]

Section 6: Biological Context and Implications

While this compound is primarily controlled as a process impurity, its potential biological activity is a key consideration from a safety and efficacy perspective.

Pharmacological Hypothesis: Direct experimental data on the SGLT2 inhibitory activity of this compound is not readily available in the public domain. However, based on fundamental principles of pharmacology and structure-activity relationship (SAR) studies of SGLT2 inhibitors, a significant change in activity can be anticipated.[12][13]

-

Stereospecificity of Drug-Target Interactions: The binding of a drug to its target protein is a highly specific three-dimensional interaction. A change in a single chiral center, as seen in an epimer, can drastically alter the molecule's ability to fit into the binding pocket of the SGLT2 transporter.[14] This can lead to a significant reduction or complete loss of inhibitory potency.

-

Role of the Aglycone Moiety: For C-glycoside SGLT2 inhibitors like Empagliflozin, the aglycone portion (the non-sugar part, including the tetrahydrofuran ring) is critical for binding affinity and selectivity.[15] The precise orientation of the ether linkage on the tetrahydrofuran ring likely plays a key role in forming optimal interactions (e.g., hydrogen bonds or hydrophobic interactions) within the SGLT2 protein. An inversion of this stereocenter would misalign the molecule, disrupting these critical interactions.

Therefore, it is highly probable that This compound is a significantly less potent SGLT2 inhibitor than Empagliflozin. The primary risk associated with its presence is not that it will contribute to the therapeutic effect, but that it contributes to the total drug substance mass without providing efficacy, and its unique toxicological profile, if any, is uncharacterized. This underscores the importance of controlling its presence to a level that is demonstrated to be safe through toxicological studies, in line with ICH Q3A guidelines.

Section 7: Conclusion

This compound is a well-characterized, critical process-related impurity in the synthesis of Empagliflozin. Its formation is directly linked to the stereochemical purity of the synthetic starting materials. While it shares the same molecular formula as the parent drug, the epimeric relationship at the 3'-position of the tetrahydrofuran ring necessitates the use of high-resolution, validated analytical methods for its control. The principles of medicinal chemistry strongly suggest that this structural alteration would lead to a significant loss of SGLT2 inhibitory activity. As such, this compound serves as a crucial reference standard in quality control laboratories to ensure the purity, safety, and efficacy of the final Empagliflozin API, safeguarding patient health.

References

-

Validated HPLC method for empagliflozin impurity analysis. (2024). [Link]

-

Alentris Research Pvt. Ltd. (2024). Empagliflozin Impurity. [Link]

-

SynThink. Empagliflozin EP Impurities & USP Related Compounds. [Link]

-

Jayanthi, & Pavani, C. (2025). Development Of Simple Accurate Precise and Stability Indicating UPLC Method And Validation for the Quantification of Impurities in Empagliflozin. International Journal of Pharmaceutical Sciences, 3(10), 2171-2182. [Link]

-

Jaiswal, S. H., et al. (2017). VALIDATED STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF PROCESS RELATED IMPURITIES IN EMPAGLIFLOZIN DRUG SUBSTANCES. ResearchGate. [Link]

-

Hanif, A. M., et al. (2021). Empagliflozin: HPLC based analytical method development and application to pharmaceutical raw material and dosage form. Pakistan Journal of Pharmaceutical Sciences, 34(3(Suppl)), 1081-1087. [Link]

-

Vaduva, A. C., et al. (2025). SGLT2 Inhibitors: From Structure-Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 26(14), 6937. [Link]

-

Xin, Y., et al. (2021). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry, 45(30), 13444-13457. [Link]

-

Stoica, C., et al. (2024). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 25(14), 7758. [Link]

-

Liu, H., et al. (2017). Concise and Stereodivergent Synthesis of Carbasugars Reveals Unexpected Structure-Activity Relationship (SAR) of SGLT2 Inhibition. Scientific Reports, 7(1), 5581. [Link]

-

Munir, K. M., & Davis, S. N. (2016). Differential pharmacology and clinical utility of empagliflozin in type 2 diabetes. Therapeutic Advances in Endocrinology and Metabolism, 7(2), 65-80. [Link]

-

SynZeal. Empagliflozin 3-Epimer | 864070-43-9. [Link]

-

PubChem. 3'''-Epi-Empagliflozin-d4. [Link]

- Google Patents.

-

Mabrouk, M. M., et al. (2019). A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma. BMC Chemistry, 13(1), 91. [Link]

-

ResearchGate. Chemical structures of empagliflozin (EMPA), its three related.... [Link]

-

Plosker, G. L. (2015). Empagliflozin: A Review in Type 2 Diabetes. Drugs, 75(18), 2147-2159. [Link]

-

PubChem. Empagliflozin. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. dovepress.com [dovepress.com]

- 3. Empagliflozin for Type 2 Diabetes Mellitus: An Overview of Phase 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. alentris.org [alentris.org]

- 7. The SGLT2 inhibitor Empagliflozin attenuates interleukin-17A-induced human aortic smooth muscle cell proliferation and migration by targeting TRAF3IP2/ROS/NLRP3/Caspase-1-dependent IL-1β and IL-18 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Empagliflozin-A Sodium Glucose Co-transporter-2 Inhibitor: Overview of its Chemistry, Pharmacology, and Toxicology [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. pjps.pk [pjps.pk]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. SGLT2 Inhibitors: From Structure-Effect Relationship to Pharmacological Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of 3'-Epi Empagliflozin: A Guide for Impurity Reference Standard Preparation

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview for the synthesis and characterization of 3'-Epi Empagliflozin, a critical stereoisomeric impurity of the SGLT2 inhibitor, Empagliflozin. This document is designed for researchers and professionals in drug development and quality control, offering field-proven insights into the strategic synthesis, purification, and rigorous analytical characterization required for producing a well-defined impurity reference standard.

Introduction: The Significance of Stereoisomeric Purity

Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), primarily utilized in the management of type 2 diabetes mellitus.[1][2] Its molecular structure features multiple chiral centers, including one on the tetrahydrofuran ring. This compound is the diastereomer of Empagliflozin where the stereochemistry at the C-3 position of the tetrahydrofuran moiety is inverted.

In pharmaceutical development, stereoisomers of an active pharmaceutical ingredient (API) are considered distinct chemical entities. Regulatory agencies mandate the identification, quantification, and control of such isomers, which are often classified as process-related impurities.[3] The availability of pure this compound as a reference standard is therefore essential for validating analytical methods capable of detecting and quantifying this impurity in the final drug substance, ensuring its quality and safety.[4][5]

This guide elucidates a robust synthetic strategy and the corresponding analytical workflows to furnish this crucial reference material.

Retrosynthetic Analysis and Core Strategy

The synthesis of this compound leverages the well-established synthetic pathways developed for Empagliflozin itself. The core principle lies in the strategic introduction of the inverted stereocenter via a specific chiral building block.

Our retrosynthetic approach identifies two key fragments: the C-glucoside core and the chiral (R)-tetrahydrofuran-3-yloxy side chain. The logical point of divergence from the standard Empagliflozin synthesis is the choice of the chiral alcohol. While the synthesis of Empagliflozin employs (S)-3-hydroxytetrahydrofuran, the synthesis of its 3'-epimer necessitates the use of (R)-3-hydroxytetrahydrofuran . This deliberate choice is the cornerstone of the entire synthetic endeavor.

Caption: Retrosynthetic strategy for this compound.

Part I: Synthesis of the Epimeric Aglycone Moiety

The synthesis of the aglycone fragment is a multi-step process that culminates in the coupling of the aryl core with the specific chiral tetrahydrofuran derivative.

Protocol 1: Synthesis of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

This protocol details the formation of the key aglycone intermediate. The causality behind this pathway is its high efficiency and control over impurity formation. The Friedel-Crafts acylation, followed by etherification and a final reduction, is a convergent and scalable approach.[6]

Step-by-Step Methodology:

-

Friedel-Crafts Acylation:

-

To a solution of 5-bromo-2-chlorobenzoic acid in an appropriate solvent (e.g., dichloromethane), add a catalytic amount of DMF.

-

Slowly add oxalyl chloride at room temperature. The reaction progress can be monitored by the cessation of gas evolution and confirmed by TLC analysis of a quenched aliquot.[7]

-

After completion, concentrate the reaction mixture under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride.

-

In a separate flask, dissolve this acid chloride and anisole in a suitable solvent and cool to 0°C. Add a Lewis acid catalyst (e.g., AlCl₃) portion-wise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC). Quench the reaction carefully with cold dilute HCl. Extract the product with an organic solvent, wash, dry, and concentrate to obtain 5-bromo-2-chlorophenyl-4-methoxyphenyl-methanone.

-

-

Demethylation:

-

Dissolve the ketone from the previous step in a solvent like dichloromethane and cool to a low temperature (e.g., -15°C).

-

Slowly add a demethylating agent such as boron tribromide (BBr₃).[7] The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

-

Monitor the reaction by HPLC. Upon completion, quench with a suitable reagent (e.g., methanol, followed by aqueous HCl). Extract, wash, and purify (e.g., by column chromatography) to yield the corresponding phenolic ketone.

-

-

Williamson Ether Synthesis (The Epimer-Defining Step):

-

Dissolve the phenolic ketone, (R)-3-hydroxytetrahydrofuran , and a phosphine reagent (e.g., triphenylphosphine) in an anhydrous solvent like THF.

-

Cool the mixture to 0°C and add a dialkyl azodicarboxylate (e.g., DIAD or DEAD) dropwise. This is a Mitsunobu reaction, which proceeds with inversion of configuration at the chiral center of the alcohol, though using the (R)-starting material directly leads to the desired (R)-product in the ether. Alternatively, a classical Williamson synthesis using the tosylate of (R)-3-hydroxytetrahydrofuran and the phenoxide can be employed.

-

Stir the reaction at room temperature until completion (monitored by TLC/HPLC). Purify the product by column chromatography to obtain the (R)-tetrahydrofuryl ether-linked ketone.

-

-

Ketone Reduction:

-

Dissolve the ketone in a mixture of solvents such as dichloromethane and acetonitrile.

-

Cool to 0°C and add a reducing agent system, for example, triethylsilane (Et₃SiH) followed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). This reduction is highly efficient for converting the diaryl ketone to a methylene bridge without affecting other functional groups.[8]

-

Monitor the reaction by HPLC. Upon completion, quench with an aqueous basic solution (e.g., NaHCO₃), extract the product, wash, dry, and purify by chromatography or recrystallization to yield the target aglycone: (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran.

-

Part II: C-Glycosylation and Final Deprotection

The construction of the C-glycosidic bond is the most critical step in forming the complete carbon skeleton of the molecule.

Caption: Forward synthesis workflow from aglycone to final product.

Protocol 2: Synthesis of this compound

This protocol outlines the final steps to assemble the target molecule. The choice of a halogen-metal exchange followed by addition to a protected gluconolactone is a robust and stereoselective method for creating the desired β-C-glycoside linkage.[9][10]

Step-by-Step Methodology:

-

C-Glycosylation:

-

Dissolve the aglycone intermediate from Protocol 1 in an anhydrous ethereal solvent (e.g., THF) and cool to a low temperature (e.g., -78°C) under an inert atmosphere (Argon or Nitrogen).

-

Add a solution of n-butyllithium or a Turbo-Grignard reagent (e.g., i-PrMgCl·LiCl) dropwise to perform a halogen-metal exchange, generating the corresponding aryl lithium or Grignard species. The choice of reagent is critical for preventing side reactions.

-

In a separate flask, dissolve a fully protected D-gluconolactone (e.g., 2,3,4,6-tetra-O-benzyl-D-gluconolactone) in anhydrous THF and cool to -78°C.

-

Slowly transfer the freshly prepared organometallic solution into the gluconolactone solution.

-

Stir the reaction at low temperature until the addition is complete (monitored by TLC). Quench the reaction with a proton source, such as a saturated aqueous solution of ammonium chloride.

-

Extract the resulting lactol intermediate, wash, dry, and proceed to the next step, often without extensive purification.

-

-

Stereoselective Reduction:

-

Dissolve the crude lactol in a suitable solvent mixture (e.g., dichloromethane/acetonitrile) and cool to -78°C.

-

Add triethylsilane (Et₃SiH) followed by the slow addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃).[9] This system stereoselectively reduces the anomeric hydroxyl group, driven by thermodynamics to favor the formation of the equatorial C-aryl bond (β-anomer).

-

Monitor the reaction by HPLC. Upon completion, quench with a basic aqueous solution, extract the product, wash, dry, and purify by column chromatography to yield the protected this compound.

-

-

Deprotection:

-

Dissolve the protected compound in a suitable solvent. The choice of deprotection method depends on the protecting groups used. For benzyl groups, a common and effective method is catalytic hydrogenation (e.g., H₂, Pd/C in methanol or ethanol). For silyl groups, a fluoride source like TBAF is used.

-

After the reaction is complete (monitored by HPLC), filter off the catalyst (if used), and concentrate the solution.

-

Purify the final product, this compound, by preparative HPLC or recrystallization to achieve the high purity required for a reference standard (>95%).[11]

-

Part III: Comprehensive Characterization and Quality Control

Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized this compound and to differentiate it from the API, Empagliflozin.

Table 1: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for this compound |

| Chiral HPLC | Purity assessment and separation from Empagliflozin. | A distinct retention time from Empagliflozin, confirming diastereomeric identity. Purity should be ≥95%. |

| ¹H NMR | Structural elucidation and confirmation. | The proton signals of the tetrahydrofuran ring, especially at the C-3' position and adjacent carbons, will show different chemical shifts and/or coupling constants compared to Empagliflozin. |

| ¹³C NMR | Carbon skeleton confirmation. | The carbon signals corresponding to the tetrahydrofuran ring will differ from those of Empagliflozin, confirming the epimeric nature. |

| HRMS | Molecular formula confirmation. | The measured mass should correspond to the exact mass of the molecular formula C₂₃H₂₇ClO₇ within a narrow tolerance (e.g., <5 ppm).[3] |

| Optical Rotation | Confirmation of chirality. | Will exhibit a specific optical rotation value that is different from that of Empagliflozin. |

Experimental Protocol 3: Chiral HPLC Method for Diastereomeric Purity

This self-validating protocol ensures the separation and quantification of this compound from its parent drug, a critical quality control step. The method parameters are based on established separation science for these types of isomers.[12][13]

Method Parameters:

| Parameter | Condition | Causality/Justification |

| Column | Immobilized Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IC) | These phases provide excellent enantiomeric and diastereomeric recognition capabilities for a wide range of compounds. |

| Mobile Phase | n-Hexane: Isopropyl alcohol: Ethanol: Methyl tert-butyl ether: Trifluoroacetic acid (e.g., 650:200:100:50:1 v/v)[13] | A normal-phase solvent system is typically effective for resolving these types of isomers on polysaccharide-based columns. The acidic modifier improves peak shape. |

| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution within a reasonable analysis time. |

| Column Temp. | 25 °C | Ensures reproducible retention times and selectivity. |

| Detection | UV at 224 nm | Empagliflozin and its epimer contain a strong chromophore, making UV detection at this wavelength highly sensitive.[14] |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

System Suitability:

-

Resolution: The resolution between the Empagliflozin and this compound peaks should be ≥ 1.5.[13]

-

Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.

-

Reproducibility: Relative standard deviation (RSD) for peak area and retention time from replicate injections should be ≤ 2.0%.

Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, LOD, and LOQ.[12]

Conclusion

The synthesis of this compound is a strategic exercise in stereocontrolled organic chemistry. By adapting established synthetic routes for Empagliflozin and judiciously selecting the (R)-3-hydroxytetrahydrofuran building block, one can reliably produce this crucial epimeric impurity. The subsequent characterization, particularly using chiral HPLC and NMR spectroscopy, provides the necessary confirmation of identity and purity. This detailed guide equips drug development professionals with the technical knowledge and validated protocols to produce and qualify this compound as a reference standard, thereby ensuring the quality and regulatory compliance of the final Empagliflozin drug product.

References

-

B. P. V. G. . Journal of labelled compounds & radiopharmaceuticals, 2015.

-

Gaikwad, V. & Khulbe, P. . Journal of Pharmaceutical Research International, 2022.

-

. ResearchGate, 2015.

-

Khan, M. et al. . Pak. J. Pharm. Sci., 2019.

-

. Google Patents.

-

. Google Patents.

-

Wang, X. et al. . Organic letters, 2014.

-

. PubChem.

-

. Google Patents.

-

Deshpande, P. P. et al. . Organic Process Research & Development, 2012.

-

. Google Patents.

-

Al-Othman, A. M. et al. . NIH, 2024.

-

. ResearchGate, 2024.

-

Al-maamary, M. et al. . Journal of Applied Pharmaceutical Science, 2022.

-

Korlakunta, V. G. et al. . European Journal of Biomedical and Pharmaceutical Sciences.

-

. ResearchGate.

-

Dalal, D. et al. . Mathews Journal of Pharmaceutical Science, 2023.

-

. PharmaCompass.

-

. LGC Standards.

-

Chen, Y. et al. . Journal of pharmaceutical and biomedical analysis, 2021.

-

. ResearchGate, 2022.

-

. Geneesmiddeleninformatiebank.

-

. Google Patents.

-

. Clearsynth.

-

. ResearchGate, 2022.

-

. ResearchGate, 2019.

-

. BioVision Inc..

-

. Therapeutic Goods Administration (TGA).

-

Ayoub, B. M. . Journal of Applied Spectroscopy, 2017.

-

. Google Patents.

-

. ResearchGate.

-

. European Patent Office.

Sources

- 1. Empagliflozin | C23H27ClO7 | CID 11949646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tga.gov.au [tga.gov.au]

- 3. Isolation and characterization of novel process-related impurities in empagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Empagliflozin | USP | Pharmacopoeia | Reference Standards | PharmaCompass.com [pharmacompass.com]

- 5. usbio.net [usbio.net]

- 6. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]

- 7. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3’’’-Epi-Empagliflozin | CAS | LGC Standards [lgcstandards.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ejbps.com [ejbps.com]

- 14. pjps.pk [pjps.pk]

An In-depth Technical Guide to 3'-Epi Empagliflozin (CAS 864070-43-9): Stereochemical Integrity in SGLT2 Inhibitor Development

This technical guide provides a comprehensive overview of 3'-Epi Empagliflozin, a critical stereoisomeric impurity of the potent and selective Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor, Empagliflozin. For researchers, analytical scientists, and drug development professionals, ensuring the stereochemical purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing safety and efficacy. This document will delve into the significance of this compound, its characterization, and robust analytical methodologies for its control, grounded in established scientific principles and regulatory expectations.

The Imperative of Stereoisomeric Purity in Empagliflozin

Empagliflozin is a cornerstone in the management of type 2 diabetes mellitus, functioning by inhibiting SGLT2 in the renal proximal tubules to reduce glucose reabsorption and increase its urinary excretion.[] Its therapeutic success is intrinsically linked to its specific three-dimensional structure. The presence of stereoisomers, such as this compound, can arise during the synthesis of the API and may exhibit different pharmacological and toxicological profiles.[] Therefore, their identification, quantification, and control are not merely a matter of quality control but a fundamental aspect of patient safety.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A and Q3B, provide a framework for the control of impurities in new drug substances and products, setting thresholds for reporting, identification, and qualification.[3][4][5][6] For stereoisomers, which often have similar physicochemical properties to the API, developing specific and sensitive analytical methods is a significant, yet essential, challenge.

Structural Elucidation: Empagliflozin vs. This compound

This compound, also known as Empagliflozin (R)-Isomer, is the diastereomer of Empagliflozin, differing in the stereochemistry at the 3'-position of the tetrahydrofuran ring.[7][8][9][10] This seemingly minor structural alteration can have profound implications for the molecule's interaction with its biological target.

Below is a visual representation of the chemical structures of Empagliflozin and its 3'-epimer.

Caption: Chemical structures of Empagliflozin and its 3'-epimer.

Analytical Characterization and Control Strategies

The cornerstone of managing this compound lies in the development and validation of robust analytical methods capable of resolving it from the main API and other potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most powerful and widely employed techniques for this purpose.[11][12]

Chromatographic Separation: A Step-by-Step Protocol

The development of a successful chromatographic method hinges on exploiting the subtle differences in physicochemical properties between the diastereomers. Chiral stationary phases are often the key to achieving the necessary resolution.

Protocol: Chiral HPLC Method for the Quantification of this compound

This protocol is a synthesized example based on established methodologies for the separation of Empagliflozin and its stereoisomers.[13][14]

-

Instrumentation:

-

A validated HPLC or UPLC system equipped with a UV/VIS or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenyl carbamate) stationary phase). The choice of a chiral stationary phase is critical for resolving enantiomers and diastereomers.

-

Mobile Phase: A mixture of n-Hexane, Isopropyl alcohol, ethanol, and Methyl tert-butyl ether, often with a small amount of an acidic modifier like trifluoroacetic acid (e.g., in a ratio of 650:200:100:50:1 v/v/v/v).[13] The non-polar nature of the mobile phase in normal-phase chromatography enhances the chiral recognition capabilities of the stationary phase.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C. Temperature control is crucial for reproducible retention times and resolution.

-

Detection Wavelength: 224 nm.[12][13] This wavelength provides good sensitivity for both Empagliflozin and its impurities.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Empagliflozin drug substance or a crushed tablet formulation in a suitable diluent (e.g., a mixture of water, methanol, and acetonitrile) to achieve a known concentration.

-

Filter the sample solution through a 0.45 µm nylon or PTFE syringe filter before injection to prevent particulate matter from damaging the column.

-

-

System Suitability:

-

Inject a resolution solution containing both Empagliflozin and this compound to ensure a baseline resolution of not less than 1.5.[13] This confirms the method's ability to separate the two compounds.

-

-

Quantification:

-

Quantify the this compound impurity by comparing its peak area to that of a qualified reference standard.[8]

-

Workflow for Analytical Method Development and Validation

Caption: Workflow for analytical method development and validation.

Method Validation Parameters

A comprehensive validation according to ICH Q2(R1) guidelines is mandatory to ensure the reliability of the analytical method. Key parameters to be assessed include:

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Resolution > 1.5 between Empagliflozin and this compound. |

| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the test results to the true value. | Recovery between 98.0% and 102.0%. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically 3:1 signal-to-noise ratio. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10:1 signal-to-noise ratio. |

| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |

Synthesis and Formation of this compound

Understanding the potential synthetic pathways that can lead to the formation of this compound is crucial for process optimization and impurity control.[15] While specific proprietary synthetic routes are not always public, the formation of this epimer can generally be attributed to non-stereoselective reduction or coupling steps during the synthesis of the tetrahydrofuran moiety or its attachment to the phenyl group. Careful selection of stereoselective reagents and control of reaction conditions are key to minimizing its formation.

Conceptual Synthetic Pathway and Impurity Formation

Caption: Conceptual pathway showing impurity formation and control.

Conclusion and Future Perspectives

The control of stereoisomeric impurities like this compound is a critical aspect of ensuring the quality, safety, and efficacy of Empagliflozin. This guide has provided a technical framework for understanding the importance of this impurity, its characterization, and the analytical methodologies required for its control. The development of robust, specific, and validated analytical methods, particularly chiral HPLC, is non-negotiable in the pharmaceutical industry. As regulatory expectations continue to evolve, a deep understanding of the formation and control of such impurities will remain a key focus for drug development professionals. The principles and protocols outlined herein serve as a valuable resource for scientists and researchers dedicated to upholding the highest standards of pharmaceutical quality.

References

-

Chen, Y., Li, H., et al. (2021). Isolation and characterization of novel process-related impurities in empagliflozin. Journal of Pharmaceutical and Biomedical Analysis, 198, 114001. [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Kumar, A., et al. (2022). Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. Research Journal of Pharmacy and Technology, 15(1), 1-8. [Link]

-

GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]

-

Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link]

- Hanif, A. M., et al. (2021). Empagliflozin: HPLC based analytical method development and application to pharmaceutical raw material and dosage form. Pakistan Journal of Pharmaceutical Sciences, 34(3), 1081-1087.

-

SynZeal. (n.d.). Empagliflozin 3-Epimer | 864070-43-9. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

- Chen, Y., Li, H., et al. (2021). Isolation and characterization of novel process-related impurities in empagliflozin. Journal of Pharmaceutical and Biomedical Analysis.

-

Taylor & Francis Online. (n.d.). Synthesis, Isolation, Characterization and Suppression of Impurities during Optimization of Empagliflozin (Jardiance). Retrieved from [Link]

- Korlakunta, V. G., et al. (n.d.). STABILITY INDICATING HPLC METHOD FOR THE QUANTIFICATION OF (R)- ISOMER IN EMPAGLIFLOZIN DRUG SUBSTANCE. European Journal of Biomedical and Pharmaceutical Sciences.

-

SynThink Research Chemicals. (n.d.). 3-Epi Empagliflozin (R-Isomer) | 864070-43-9. Retrieved from [Link]

- U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances.

- Asian Journal of Chemistry. (2023). Separation of Empagliflozin and its Impurities by Validated Stability Indicating HPLC Method and LC-MS Characterization of Oxidative Degradation Product. Asian Journal of Chemistry, 35(8), 2051-2058.

- Gaikwad, P. D., & Khulbe, K. (2022). HPLC Method Development for the Estimation of Empagliflozin in Bulk and Pharmaceutical Formulation.

- Journal of Chemical Health Risks. (2022). Validated Stability Indicating RP-HPLC Method for the Forced Degradation Study of Empagliflozin. Journal of Chemical Health Risks, 12(1), 1-10.

-

ResearchGate. (n.d.). Chemical structures of empagliflozin (EMPA), its three related.... Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). 3'''-Epi-empagliflozin Impurity - Reference Standard. Retrieved from [Link]

- ResearchGate. (2025).

- PubMed. (2015). Synthesis of Empagliflozin, a Novel and Selective Sodium-Glucose co-transporter-2 Inhibitor, Labeled With carbon-14 and carbon-13. Journal of labelled compounds & radiopharmaceuticals, 58(3), 101-7.

-

Pharmace Research Laboratory. (n.d.). Empagliflozin Impurity 3. Retrieved from [Link]

- Mabrouk, M. M., et al. (2019). A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma. BMC Chemistry, 13(1), 89.

- United States Biological. (n.d.).

-

SynZeal. (n.d.). 3-Epi Empagliflozin D4. Retrieved from [Link]

-

Mabrouk, M. M., et al. (2019). A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma. BMC chemistry, 13(1), 89. [Link]

- Google Patents. (n.d.). CN114213365A - Synthetic method of empagliflozin intermediate.

-

Plosker, G. L. (2015). Empagliflozin: a review of its use in patients with type 2 diabetes mellitus. Drugs, 75(1), 1-28. [Link]

Sources

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. gmpinsiders.com [gmpinsiders.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Empagliflozin 3-Epimer | 864070-43-9 | SynZeal [synzeal.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Empagliflozin (R)-Isomer | 864070-43-9 [chemicalbook.com]

- 10. 3-Epi Empagliflozin - Opulent Pharma [opulentpharma.com]

- 11. Isolation and characterization of novel process-related impurities in empagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pjps.pk [pjps.pk]

- 13. ejbps.com [ejbps.com]

- 14. asianpubs.org [asianpubs.org]

- 15. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Stereochemistry of 3'-Epi Empagliflozin

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Preamble: The Imperative of Stereochemical Precision in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the three-dimensional architecture of a molecule is not a trivial detail but a cornerstone of its biological identity. For chiral drugs, the spatial arrangement of atoms can dictate the difference between therapeutic efficacy and undesirable off-target effects. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate a thorough understanding and control of the stereoisomeric composition of any new drug substance.[1] This directive is rooted in a deep understanding of enantioselective pharmacology, where different stereoisomers can exhibit unique pharmacokinetic, pharmacodynamic, and toxicological profiles.[2]

This guide provides a detailed technical exploration of the stereochemistry of empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, with a specific focus on its critical epimeric impurity, 3'-epi-empagliflozin. As professionals in drug development, our objective extends beyond simple identification; it encompasses a holistic understanding of the impurity's origin, its analytical characterization, and the rationale behind the stringent control strategies essential for ensuring the safety and efficacy of the final drug product.

Structural Elucidation: Empagliflozin and its 3'-Epimer

Empagliflozin is a C-glycosyl compound characterized by a β-glucosyl residue linked to a substituted aromatic system.[3] Its chemical structure contains six stereogenic centers, making it a complex chiral molecule.[4] The 3'-epi-empagliflozin is a diastereomer that differs from the active pharmaceutical ingredient (API) only in the configuration at the 3' position of the tetrahydrofuran moiety.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| Empagliflozin | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | 864070-44-0 | C23H27ClO7 | 450.9 g/mol |

| 3'-Epi-Empagliflozin | (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-(((R)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | 864070-43-9 | C23H27ClO7 | 450.91 g/mol |

Data sourced from PubChem and commercial reference standard suppliers.[2][5]

The subtle inversion of a single stereocenter in the tetrahydrofuran ring differentiates the API from its epimer. This seemingly minor alteration can have profound implications for the molecule's interaction with its biological target and must be rigorously controlled.

The Genesis of an Impurity: A Synthetic Perspective

The presence of 3'-epi-empagliflozin is intrinsically linked to the synthetic route employed for the parent molecule. While multiple synthetic strategies for empagliflozin exist, a common thread involves the coupling of a glucosyl precursor with a complex aglycone side chain.[6][7] The tetrahydrofuran ring, and its stereochemistry, is typically introduced via an intermediate such as (S)-3-hydroxytetrahydrofuran.

The formation of the 3'-epimer can arise from several factors:

-

Starting Material Purity: The presence of the (R)-enantiomer in the (S)-3-hydroxytetrahydrofuran starting material will inevitably lead to the formation of the 3'-epi-empagliflozin.

-

Reaction Conditions: Certain reaction conditions, particularly those involving nucleophilic substitution to attach the tetrahydrofuran moiety, could potentially lead to partial racemization or epimerization if not carefully controlled.

A comprehensive understanding of the synthetic process is therefore the first line of defense in controlling stereochemical impurities. Process optimization to minimize the formation of the epimer and stringent quality control of starting materials are paramount.

Analytical Strategy: Orthogonal Methods for Unambiguous Characterization

A robust analytical control strategy for a chiral drug like empagliflozin relies on orthogonal methods that can unambiguously separate and quantify stereoisomers. The two pillars of this strategy are chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

Chiral HPLC is the definitive technique for separating and quantifying empagliflozin from its 3'-epimer. The choice of a suitable chiral stationary phase (CSP) is critical for achieving the necessary resolution. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have proven effective.[8]

This protocol is a synthesized example based on established methodologies for the chiral separation of empagliflozin and its isomers.[9]

Objective: To achieve baseline separation of empagliflozin and 3'-epi-empagliflozin for accurate quantification.

Instrumentation:

-

High-Performance Liquid Chromatograph with UV detector.

Chromatographic Conditions:

| Parameter | Value | Rationale |

|---|---|---|

| Column | Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) | This stationary phase is known to provide excellent enantioselectivity for a wide range of chiral compounds, including those with ether linkages near stereocenters. |

| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard dimensions for good efficiency and resolution. |

| Mobile Phase | n-Hexane: Isopropyl alcohol: Ethanol: Methyl tert-butyl ether: Trifluoroacetic acid (650:200:100:50:1 v/v/v/v/v) | A normal-phase solvent system that leverages polar interactions with the stationary phase to achieve separation. The small amount of TFA can improve peak shape. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 224 nm | Empagliflozin has a chromophore that absorbs in this region of the UV spectrum.[10] |

| Injection Vol. | 10 µL | A standard injection volume. |

Sample Preparation:

-

Accurately weigh about 15 mg of the empagliflozin sample (API or crushed tablets).

-

Transfer to a 10 mL volumetric flask.

-

Add methanol to dissolve the sample completely.

-

Make up to the mark with methanol and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

System Suitability: Before proceeding with sample analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.[11]

| Parameter | Acceptance Criteria | Purpose |

| Resolution (Rs) | ≥ 1.5 between empagliflozin and 3'-epi-empagliflozin peaks | Ensures baseline separation for accurate integration and quantification.[9] |

| Tailing Factor (T) | ≤ 2.0 for the empagliflozin peak | Confirms good peak symmetry, which is crucial for accurate peak area measurement. |

| %RSD of Peak Area | ≤ 2.0% for six replicate injections of the standard solution | Demonstrates the precision of the injector and the stability of the system. |

}

Workflow for Chiral HPLC Analysis of Empagliflozin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

While HPLC excels at separation, NMR spectroscopy provides detailed structural information that can confirm the identity of each stereoisomer. For epimers like empagliflozin and 3'-epi-empagliflozin, the change in stereochemistry at the 3' position will induce subtle but measurable changes in the chemical environment of nearby protons and carbons.

Expected Spectral Differences:

-

¹H NMR: The proton attached to the 3' carbon (H-3') and adjacent protons on the tetrahydrofuran ring are expected to exhibit different chemical shifts (δ) and coupling constants (J). The through-space magnetic anisotropy effect from the rest of the molecule will be slightly different for these protons in each epimer, leading to these spectral variations.

-

¹³C NMR: The carbon atom at the 3' position and its immediate neighbors will also show distinct chemical shifts in the ¹³C NMR spectrum.

General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer (empagliflozin or 3'-epi-empagliflozin reference standard) in a suitable deuterated solvent, such as DMSO-d6.[12]

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra on a spectrometer of at least 400 MHz.

-

2D NMR: To unambiguously assign the signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

-

Spectral Comparison: A meticulous comparison of the spectra for both isomers will reveal the key differences that serve as diagnostic markers for each compound.

}

Logical workflow for NMR-based stereoisomer confirmation.

Biological Significance and Safety Assessment

In the absence of direct experimental toxicological data, modern in silico predictive models offer a valuable tool for risk assessment.[15] These computational methods use the chemical structure of a molecule to predict its potential for various toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity. Studies have been conducted on empagliflozin and its metabolites, generally indicating a low potential for toxicity.[11][16] While these studies did not specifically name the 3'-epimer, the structural similarity allows for a degree of read-across. Any new impurity would require its own assessment, but these tools provide a scientifically grounded preliminary evaluation.

The established safety profile of empagliflozin is robust, but this is based on the API with its stereoisomeric impurities controlled to very low levels.[17] Therefore, the primary strategy remains the diligent control of 3'-epi-empagliflozin to within qualified limits.

Conclusion: A Commitment to Stereochemical Purity

The stereochemical integrity of empagliflozin is a critical quality attribute that is fundamental to its clinical performance. The 3'-epi-empagliflozin, as a potential process-related impurity, requires a comprehensive control strategy built upon a deep understanding of its synthetic origins and the application of highly specific analytical techniques.

For the drug development professional, this entails a multi-faceted approach:

-

Process Chemistry: Collaborating with process chemists to develop synthetic routes that minimize epimer formation.

-

Analytical Science: Developing and validating robust, specific, and sensitive analytical methods, such as the chiral HPLC protocol detailed herein, to ensure routine and reliable monitoring.

-

Regulatory Compliance: Maintaining stringent controls on stereoisomeric impurities to meet global regulatory expectations and ensure patient safety.

By integrating these pillars of expertise, we uphold the scientific integrity of our work and deliver a final product that is not only effective but is also defined by its purity and quality.

References

-

A. F. de Oliveira, A. C. D. S. Nogueira, L. A. D. de Oliveira, and M. A. S. C. de Mattos, "Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach," Anais da Academia Brasileira de Ciências, vol. 94, no. 1, 2022. [Available at: [Link]]

-

U.S. Food and Drug Administration, "Development of New Stereoisomeric Drugs," May 1992. [Available at: [Link]]

-

S. Yadav, S. K. Singh, and S. Singh, "Empagliflozin-A Sodium Glucose Co-transporter-2 Inhibitor: Overview of its Chemistry, Pharmacology, and Toxicology," Current Diabetes Reviews, vol. 20, no. 1, pp. 84-100, 2024. [Available at: [Link]]

-

A. M. Hanif et al., "Empagliflozin: HPLC based analytical method development and application to pharmaceutical raw material and dosage form," Pakistan Journal of Pharmaceutical Sciences, vol. 34, no. 3(Suppl), pp. 1081-1087, May 2021. [Available at: [Link]]

-

D. R. T. A. T. B. D. A. J. D. O. C. Jones, "System Suitability and Validation for Chiral Purity Assays of Drug Substances," LCGC North America, vol. 22, no. 11, pp. 1134-1142, Nov 2004. [Available at: [Link]]

-

U.S. Food and Drug Administration, "Pharmacology/Toxicology NDA Review and Evaluation for JARDIANCE (empagliflozin)," 2014. [Available at: [Link]]

-

M. M. Mabrouk, S. M. Soliman, H. M. El-Agizy, and F. Mansour, "Chemical structures of empagliflozin (EMPA), its three related substances (ERS1–3) and dapagliflozin (DAPA) (IS)," ResearchGate, 2022. [Available at: [Link]]

-

A. V. Gaikwad and P. Khulbe, "HPLC Method Development for the Estimation of Empagliflozin in Bulk and Pharmaceutical Formulation," Journal of Pharmaceutical Research International, vol. 34, no. 23B, pp. 22-31, 2022. [Available at: [Link]]

-

P. S. S. S. N. R. K. V. G. Korlakunta, "Future technology based HPLC Analytical Procedures and Pharmaceutical Description of Empagliflozin," Journal of Pharmaceutical Negative Results, vol. 13, no. Special Issue 9, pp. 1453-1461, 2022. [Available at: [Link]]

- Sun Pharmaceutical Industries Limited, "Processes for the preparation of empagliflozin," US20170247356A1, Aug. 31, 2017.

-

T. Anusha, "Validated stability-indicating RP-HPLC method for determination of Empagliflozin," ResearchGate, Nov. 2018. [Available at: [Link]]

-

V. G. Korlakunta et al., "STABILITY INDICATING HPLC METHOD FOR THE QUANTIFICATION OF (R)- ISOMER IN EMPAGLIFLOZIN DRUG SUBSTANCE," European Journal of Biomedical and Pharmaceutical Sciences, vol. 8, no. 4, pp. 177-184, 2021. [Available at: [Link]]

-

National Center for Biotechnology Information, "Empagliflozin," PubChem Compound Database, CID 11949646. [Available at: [Link]]

-

Jiangsu College of Engineering and Technology, "Synthesis process for empagliflozin," CN107652278A, Feb. 2, 2018. [Available at: [Link]]

-

P. Peng et al., "Synthesis, Isolation, Characterization, and Suppression of Impurities during Optimization of Empagliflozin (Jardiance)," Organic Preparations and Procedures International, vol. 50, no. 2, pp. 205-213, 2018. [Available at: [Link]]

- Zhejiang Huahai Pharmaceutical Co., Ltd., "Separation and determination method of empagliflozin and optical isomers thereof," CN106706769A, May 24, 2017.

-

S. H. Kim et al., "The Effects of Empagliflozin, an SGLT2 Inhibitor, on Pancreatic β-Cell Mass and Glucose Homeostasis in Type 1 Diabetes," PLOS ONE, vol. 11, no. 1, p. e0147391, 2016. [Available at: [Link]]

-

S. H. Kim et al., "The Effects of Empagliflozin, an SGLT2 Inhibitor, on Pancreatic β-Cell Mass and Glucose Homeostasis in Type 1 Diabetes," PubMed, Jan. 2016. [Available at: [Link]]

Sources

- 1. Mutagenic and genotoxic in silico QSAR prediction of dimer impurity of gliflozins; canagliflozin, dapaglifozin, and emphagliflozin and in vitro evaluation by Ames and micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. journaljpri.com [journaljpri.com]

- 5. Empagliflozin | C23H27ClO7 | CID 11949646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. scribd.com [scribd.com]

- 8. CN106706769A - Separation and determination method of empagliflozin and optical isomers thereof - Google Patents [patents.google.com]

- 9. ejbps.com [ejbps.com]

- 10. ijisrt.com [ijisrt.com]

- 11. Empagliflozin: Validation of Stability-Indicating LC Method and in silico Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clearsynth.com [clearsynth.com]

- 13. The Effects of Empagliflozin, an SGLT2 Inhibitor, on Pancreatic β-Cell Mass and Glucose Homeostasis in Type 1 Diabetes | PLOS One [journals.plos.org]

- 14. The Effects of Empagliflozin, an SGLT2 Inhibitor, on Pancreatic β-Cell Mass and Glucose Homeostasis in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. pjps.pk [pjps.pk]

A Comprehensive Spectroscopic Guide to 3'-Epi Empagliflozin: Elucidation and Characterization

Introduction: The Imperative of Stereochemical Purity in Drug Development

Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), widely prescribed for the management of type 2 diabetes mellitus. Its complex molecular architecture features multiple chiral centers, making the control of its stereochemical purity a critical aspect of pharmaceutical manufacturing and quality control. Among its potential stereoisomeric impurities, 3'-Epi Empagliflozin, an epimer at the 3'-position of the tetrahydrofuran moiety, represents a significant process-related impurity.

The differentiation and quantification of such closely related stereoisomers are paramount, as even subtle changes in stereochemistry can profoundly impact a drug's pharmacological activity, metabolic profile, and safety. This technical guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used for the unambiguous identification and characterization of this compound. We will delve into the causality behind experimental choices and interpret the resulting data from a structural chemistry perspective, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure: Pinpointing the Epimeric Difference

The sole structural difference between Empagliflozin and its 3'-epimer is the configuration of the stereocenter at the 3-position of the tetrahydrofuran ring. This seemingly minor alteration creates a distinct diastereomeric relationship, which is the key to its analytical differentiation.

Caption: Comparative structures of Empagliflozin and this compound.

The Analytical Workflow: A Multi-Technique Approach

The robust characterization of a pharmaceutical impurity like this compound is not reliant on a single technique. Instead, it requires a synergistic workflow where each analysis provides a unique piece of the structural puzzle. Mass spectrometry confirms the elemental composition, infrared spectroscopy identifies the functional groups, and nuclear magnetic resonance spectroscopy provides the definitive three-dimensional structural details that distinguish the epimers.

Caption: Integrated workflow for the spectroscopic characterization of impurities.

Mass Spectrometry (MS) Analysis: Confirming Identity

Expertise & Experience: Mass spectrometry is the foundational technique used to confirm the molecular weight and elemental formula of a compound. For diastereomers like Empagliflozin and its 3'-epimer, which have identical molecular formulas (C₂₃H₂₇ClO₇) and weights (450.91 g/mol ), MS alone cannot differentiate them.[1][2][3] Its power lies in confirming that an isolated impurity has the expected mass of an Empagliflozin isomer before proceeding to more structurally sensitive techniques. The choice of a soft ionization technique like Electrospray Ionization (ESI) is crucial to prevent fragmentation and preserve the molecular ion for accurate mass determination.

Experimental Protocol (LC-MS/MS)

-

Sample Preparation: Dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) to a concentration of approximately 10 ng/mL.

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column (e.g., Bridged Ethylene Hybrid C18, 50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: Use an isocratic mobile phase, such as 0.1% aqueous formic acid:acetonitrile (75:25, v/v), at a flow rate of 0.2 mL/min. The inclusion of formic acid aids in the protonation of the analyte for positive ion mode detection.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, but a full scan is used for initial identification.

-

Expected Transitions: For Empagliflozin, a common transition monitored is m/z 451.04 → 71.07.[4] This would be identical for the 3'-epimer.

-

Data Presentation & Interpretation

The mass spectrum for this compound is expected to be identical to that of Empagliflozin, confirming its isomeric nature.

| Ion Species | Theoretical Mass (m/z) | Observed Mass (m/z) | Interpretation |

| [M+H]⁺ | 451.15 | ~451.1 | Protonated molecular ion |

| [M+Na]⁺ | 473.13 | ~473.1 | Sodium adduct |

| [M+NH₄]⁺ | 468.18 | ~468.2 | Ammonium adduct |

Trustworthiness: The observation of the correct molecular ion peak via high-resolution mass spectrometry (HRMS) provides high confidence in the elemental composition of the impurity, validating that it is indeed an isomer of the parent drug.

Infrared (IR) Spectroscopy: Functional Group Analysis

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While diastereomers possess the same functional groups, subtle differences in their IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can sometimes arise from differences in molecular symmetry and crystal lattice packing. However, for complex molecules like Empagliflozin epimers, these differences are often too subtle for definitive differentiation. The primary utility of IR is to confirm that the impurity contains the same core functional groups (hydroxyls, ethers, aromatic rings) as the API.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000–400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation

The IR spectrum will confirm the presence of key functional groups consistent with the structure of an Empagliflozin isomer.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600–3200 | O-H Stretch (broad) | Alcohol (hydroxyl groups) |

| 3100–3000 | C-H Stretch | Aromatic C-H |

| 3000–2850 | C-H Stretch | Aliphatic C-H |

| 1600–1650 | C=C Stretch | Aromatic rings[5] |

| 1200–1000 | C-O Stretch | Ether and alcohol linkages[5] |

| 800-900 | C-H Bend | Aromatic substitution patterns[5] |

Trustworthiness: This protocol provides a self-validating system by confirming that the impurity's chemical backbone is consistent with the expected structure before proceeding to the definitive stereochemical analysis by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemistry

Expertise & Experience: NMR spectroscopy is the most powerful and indispensable technique for the structural elucidation of organic molecules, and it is the gold standard for differentiating diastereomers. The chemical shift of a nucleus is exquisitely sensitive to its local electronic and spatial environment. The inversion of a single stereocenter, as in this compound, alters the through-space orientation of nearby atoms, leading to detectable changes in the chemical shifts (δ) and scalar coupling constants (J-values) of the nuclei at and near the epimeric center.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard and dissolve it in ~0.6 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ is advantageous as it effectively solubilizes the compound and its residual water peak does not obscure key analyte signals.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is critical for resolving the complex, overlapping signals in the glucosyl and tetrahydrofuran regions of the molecule.

-

Data Acquisition:

-

¹H NMR: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire proton-decoupled carbon spectra.

-

2D NMR (Optional but recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals, respectively.

-

Data Interpretation: Unraveling the Epimeric Difference

While the overall NMR spectra of the two epimers will be very similar, diagnostic differences will appear in the signals corresponding to the tetrahydrofuran moiety.

¹H NMR Spectroscopy: The most significant changes are expected for the proton at the C-3' position and its neighbors (C-2' and C-4'). The change in stereochemistry at C-3' alters the dihedral angles between H-3' and its adjacent protons, which directly impacts their J-coupling constants. Furthermore, the through-space magnetic anisotropy effect from the rest of the molecule will be different, causing a change in the chemical shift of H-3' and nearby protons.

¹³C NMR Spectroscopy: Similarly, the carbon spectrum will show a diagnostic shift for the C-3' carbon. The change in the orientation of the hydroxyl group at this position alters the electronic environment, leading to a measurable change in its resonance frequency. Minor shifts may also be observed for the adjacent C-2' and C-4' carbons.

Data Presentation (Expected Chemical Shift Regions)

The following table outlines the general regions where signals are expected and highlights where differences between the epimers would be most pronounced. Actual values are determined from the Certificate of Analysis of a certified reference standard.

| ¹H NMR | Chemical Shift (δ) Range (ppm) | Notes |

| Aromatic Protons | 6.8 – 7.5 | Signals from the two phenyl rings. |

| Tetrahydrofuran Protons | 3.5 – 5.0 | Region of key diagnostic differences, especially for H-3'. |

| Glucosyl Protons | 3.0 – 4.5 | Complex, overlapping multiplet region. |

| Methylene Bridge (-CH₂-) | ~4.0 | Benzylic protons. |

| Hydroxyl Protons (-OH) | 4.5 – 5.5 | Broad, exchangeable signals. |

| ¹³C NMR | Chemical Shift (δ) Range (ppm) | Notes |

| Aromatic Carbons | 115 – 160 | Signals from the two phenyl rings. |

| Glucosyl Carbons | 60 – 85 | Five distinct signals. |

| Tetrahydrofuran Carbons | 65 – 80 | Region of key diagnostic differences, especially for C-3'. |

| Methylene Bridge (-CH₂-) | ~38 | Benzylic carbon. |

Trustworthiness: The unique pattern of chemical shifts and coupling constants in the NMR spectrum serves as a definitive "fingerprint" for this compound, allowing for its unambiguous identification and differentiation from the Empagliflozin API. This method is self-validating when compared against a certified reference standard.

Conclusion

The comprehensive characterization of this compound is a clear demonstration of the power of a multi-faceted analytical approach in modern drug development. While mass spectrometry and infrared spectroscopy play crucial roles in confirming the molecular weight and functional group identity, they are insufficient for distinguishing between stereoisomers. Nuclear Magnetic Resonance spectroscopy stands as the ultimate arbiter, providing the detailed structural information necessary to resolve the subtle, yet critical, differences in stereochemistry. By understanding the principles behind each technique and the causality of the expected spectral differences, scientists can confidently identify, quantify, and control impurities, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

-

SynThink Research Chemicals. (n.d.). 3-Epi Empagliflozin (R-Isomer). Retrieved from SynThink website.[1]

-

Opulent Pharma. (n.d.). 3-Epi Empagliflozin. Retrieved from Opulent Pharma website.[2]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved from GSRS website.[6]

-

Clearsynth. (n.d.). This compound. Retrieved from Clearsynth website.[7]

-

SynZeal. (n.d.). Empagliflozin 3-Epimer. Retrieved from SynZeal website.[3]

-

Mabrouk, M. M., Soliman, S. M., El-Agizy, H. M., & Mansour, F. (2022). Chemical structures of empagliflozin (EMPA), its three related substances (ERS1–3) and dapagliflozin (DAPA) (IS). ResearchGate. Retrieved from [Link][8]

-

Chen, Y., Li, H., Hong, H., Tao, H., Peng, X., & Xu, G. (2021). Isolation and characterization of novel process-related impurities in empagliflozin. Journal of Pharmaceutical and Biomedical Analysis, 198, 114001. [Link][9]

-

Rote, A., & Pingle, A. (2018). Design And Characterization of Empagliflozin Tablets. Indo American Journal of Pharmaceutical Sciences, 5(11), 11843-11854.[5]

-

Ayoub, B. M. (2017). LC-MS/MS Determination of Empagliflozin and Metformin. Journal of Chromatographic Science, 55(7), 726–732. [Link][4]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. 3-Epi Empagliflozin - Opulent Pharma [opulentpharma.com]

- 3. Empagliflozin 3-Epimer | 864070-43-9 | SynZeal [synzeal.com]

- 4. LC-MS/MS Determination of Empagliflozin and Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. This compound [drugfuture.com]

- 7. clearsynth.com [clearsynth.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and characterization of novel process-related impurities in empagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

Speculative Mechanism of Action of 3'-Epi-Empagliflozin: A Technical Guide to Stereochemical Impact on SGLT2 Inhibition

Whitepaper: A-011-S

Abstract